Methyl 2-(morpholin-2-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(morpholin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(morpholin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

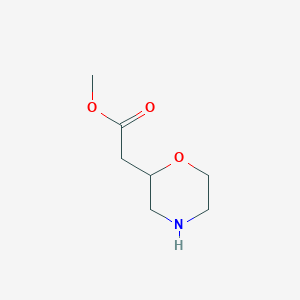

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-morpholin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCYXJXAUBLSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478609 | |

| Record name | Methyl (morpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473269-88-4 | |

| Record name | Methyl (morpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(morpholin-2-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of Methyl 2-(morpholin-2-yl)acetate, a heterocyclic building block of significant interest in modern medicinal chemistry. We delve into its core physicochemical properties, detail robust synthetic protocols with mechanistic insights, and explore its strategic applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile morpholine derivative.

The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its unique combination of physicochemical properties.[1] As a saturated six-membered heterocycle containing both a secondary amine and an ether linkage, it imparts a favorable balance of hydrophilicity and lipophilicity to parent molecules.[2][3] This balance is crucial for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles, particularly for agents targeting the central nervous system (CNS), where permeability across the blood-brain barrier is a significant hurdle.[2][3] The morpholine moiety often improves aqueous solubility, enhances metabolic stability, and can engage in key hydrogen bonding interactions with biological targets.[4]

Methyl 2-(morpholin-2-yl)acetate emerges as a particularly valuable derivative. It retains the beneficial morpholine core while introducing two key functional handles—a secondary amine and a methyl ester—that serve as versatile points for synthetic elaboration. Its chiral center allows for the development of stereospecific drugs, which is critical for selective interaction with biological targets like enzymes and receptors.[5]

Caption: Chemical structure of Methyl 2-(morpholin-2-yl)acetate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is foundational for its effective use. The data presented below pertains to the racemic free base unless otherwise specified. It is commonly supplied and utilized as a hydrochloride salt to improve stability and handling.[6]

| Property | Value | Source |

| IUPAC Name | methyl 2-morpholin-2-ylacetate | PubChem[7] |

| Molecular Formula | C₇H₁₃NO₃ | PubChem[7] |

| Molecular Weight | 159.18 g/mol | PubChem[7] |

| CAS Number | 473269-88-4 | PubChem[7] |

| Appearance | White crystalline powder (as HCl salt) | Chem-Impex[6] |

| Melting Point | 177-181 °C (as HCl salt) | Chem-Impex[6] |

| Predicted XLogP3 | -0.7 | PubChem[7] |

| Storage Conditions | 0-8 °C (as HCl salt) | Chem-Impex[6] |

Spectroscopic Characterization: The unambiguous identification of Methyl 2-(morpholin-2-yl)acetate relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structural integrity, revealing the proton and carbon environments within the molecule.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the C=O stretch of the ester and the N-H stretch of the secondary amine.

Reference spectra are typically available from commercial suppliers and chemical databases.[8]

Synthesis and Mechanistic Insights

The most direct and common synthesis of Methyl 2-(morpholin-2-yl)acetate involves a nucleophilic substitution (SN2) reaction. This section provides a detailed protocol and explores the chemical principles governing the transformation.

Primary Synthetic Route: Nucleophilic Substitution

The core of this synthesis is the reaction of a morpholine precursor with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate.[5] The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic α-carbon of the haloacetate and displacing the halide leaving group.

Caption: Generalized SN2 reaction mechanism.

Experimental Protocol: Synthesis of Methyl 2-(morpholin-2-yl)acetate

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

(±)-Morpholin-2-ylmethanol (1 equivalent)

-

Methyl Bromoacetate (1.1 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

Anhydrous Acetonitrile (ACN)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (±)-Morpholin-2-ylmethanol and anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate to the solution. The base acts as a scavenger for the HBr that will be formed during the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Slowly add methyl bromoacetate to the stirred suspension at room temperature. The choice of bromoacetate over chloroacetate is often made to increase reaction rates, as bromide is a superior leaving group.

-

Reaction: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude oil is then purified using column chromatography on silica gel, typically with a gradient of ethyl acetate and hexanes, to isolate the pure Methyl 2-(morpholin-2-yl)acetate.

-

Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A typical workflow for synthesis and purification.

Applications in Research and Development

The utility of Methyl 2-(morpholin-2-yl)acetate stems from its identity as a versatile chemical intermediate.

4.1. Medicinal Chemistry & Drug Discovery: This compound is a key building block for the synthesis of more complex, biologically active molecules.[5] Its morpholine core is a feature of numerous approved drugs.[3][4]

-

CNS Drug Candidates: The favorable properties of the morpholine ring make this intermediate highly attractive for developing novel therapeutics for neurological disorders.[2][6]

-

Enzyme Inhibitors: The ester and amine functionalities can be readily modified to synthesize libraries of compounds for screening as enzyme inhibitors, for example, in oncology or inflammation research.[1][4]

-

Scaffold for Diversity: It serves as a foundational scaffold to which various pharmacophores can be attached, enabling the exploration of structure-activity relationships (SAR).

4.2. Biochemical Research: Beyond synthesis, it is used as a tool compound in biochemical assays.[6] Its structure can be used to probe the active sites of enzymes or the binding pockets of receptors, helping to elucidate biological pathways.[5][6]

4.3. Agrochemicals: The morpholine scaffold is also present in some fungicides and herbicides. This intermediate can be used in the development of new crop protection agents.[6]

Caption: Logical flow from core compound to its applications.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for Methyl 2-(morpholin-2-yl)acetate should always be consulted from the supplier, general laboratory safety precautions for handling chemical reagents apply. Based on related morpholine derivatives, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[10]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9] Wash hands after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is typically stored at refrigerated temperatures (0-8 °C) to ensure long-term stability.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-(morpholin-2-yl)acetate is more than a simple chemical; it is a strategic tool for innovation in the life sciences. Its combination of a privileged medicinal scaffold with versatile synthetic handles makes it an indispensable intermediate for the development of novel pharmaceuticals and other bioactive compounds. A firm grasp of its properties, synthesis, and safe handling is essential for any researcher aiming to unlock its full potential.

References

-

PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

-

E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

PMC. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

Significance and symbolism. (2024). Morpholine derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

Ecolink, Inc. (2019). Methyl Acetate Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MORPHOLIN-2-YL-ACETIC ACID METHYL ESTER(473269-88-4) 1H NMR spectrum [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(morpholin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(morpholin-2-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its morpholine scaffold, a privileged structure known for conferring favorable physicochemical and metabolic properties.[1] This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-(morpholin-2-yl)acetate and its hydrochloride salt. Due to a lack of extensive published experimental data for this specific molecule, this guide also furnishes detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related morpholine derivatives.

Introduction and Molecular Structure

Morpholine and its derivatives are integral components in a vast array of pharmaceuticals and bioactive molecules, prized for their metabolic stability and ability to improve pharmacokinetic profiles.[1] Methyl 2-(morpholin-2-yl)acetate, a 2-substituted morpholine, presents a valuable building block for the synthesis of more complex molecules. Its structure, featuring both a secondary amine and an ester functional group, offers multiple points for chemical modification.

The hydrochloride salt of Methyl 2-(morpholin-2-yl)acetate is often utilized in research and development to enhance solubility and stability, making it more amenable for formulation studies.[2] Understanding the fundamental physical properties of both the free base and its salt form is critical for its effective application in drug discovery and development pipelines.

Molecular Structure:

Caption: Chemical structure of Methyl 2-(morpholin-2-yl)acetate.

Core Physicochemical Properties

| Property | Methyl 2-(morpholin-2-yl)acetate (Free Base) | Methyl 2-(morpholin-2-yl)acetate HCl (Salt) | Data Source |

| CAS Number | 473269-88-4 | 1187932-65-5 | PubChem, Reagentia |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₄ClNO₃ | PubChem, J&K Scientific |

| Molecular Weight | 159.18 g/mol | 195.64 g/mol | PubChem |

| Appearance | Colorless liquid (Predicted) | Solid (Predicted) | General Knowledge |

| Boiling Point | Not available | Not available | - |

| Melting Point | Not available | Not available | - |

| Density | Not available | Not available | - |

| Solubility | Miscible with water and many organic solvents (Predicted) | Enhanced water solubility (Predicted) | General Knowledge |

| pKa | Not available | Not available | - |

| XLogP3 | -0.7 | Not available | PubChem (Computed) |

Experimental Protocols for Physicochemical Characterization

Given the scarcity of published experimental data, this section provides robust, standardized protocols for determining the key physical properties of Methyl 2-(morpholin-2-yl)acetate.

Determination of Boiling Point (Micro-method)

The boiling point is a fundamental property reflecting the volatility of a substance. For small sample quantities, a micro-boiling point determination using a Thiele tube is a highly effective and resource-conscious method.

Rationale: This method relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point. By observing the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated sample, and when the liquid re-enters the capillary upon cooling, an accurate boiling point can be determined.

Caption: Workflow for micro-boiling point determination.

Step-by-Step Protocol:

-

Apparatus Assembly: Securely clamp a Thiele tube filled with mineral oil. Attach a small sample vial (e.g., a Durham tube) to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.

-

Sample Preparation: Add approximately 0.5 mL of Methyl 2-(morpholin-2-yl)acetate to the sample vial.

-

Capillary Insertion: Place a sealed-end capillary tube, open end down, into the sample.

-

Heating: Immerse the thermometer and sample vial assembly into the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a micro-burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is approached when this stream becomes rapid and continuous.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

Determination of Melting Point (for the HCl Salt)

The melting point of the solid hydrochloride salt is a crucial indicator of purity.

Rationale: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. A sharp melting point range (typically < 2°C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small amount of dry Methyl 2-(morpholin-2-yl)acetate HCl.

-

Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Insertion: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Measurement: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Rationale: This protocol systematically assesses the solubility of the compound in a range of common laboratory solvents of varying polarities at a defined concentration. For the hydrochloride salt, particular attention should be paid to aqueous solubility.

Caption: Decision workflow for solubility testing.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10 mg of Methyl 2-(morpholin-2-yl)acetate (or its HCl salt) into a series of labeled vials.

-

Solvent Addition: To each vial, add 1 mL of a selected solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane). This corresponds to a concentration of 10 mg/mL.

-

Mixing: Vigorously mix each vial using a vortex mixer for 1 minute at room temperature.

-

Observation: Visually inspect each vial for complete dissolution. The absence of any visible solid particles indicates solubility at that concentration.

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent. For quantitative analysis, a dilution series can be prepared to determine the approximate solubility limit.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would include a singlet for the methyl ester protons, and multiplets for the protons on the morpholine ring and the adjacent methylene group.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy:

-

Key Functional Groups: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the secondary amine (around 3300-3500 cm⁻¹), C-H bonds (around 2850-3000 cm⁻¹), the C=O of the ester (a strong peak around 1735-1750 cm⁻¹), and C-O bonds of the ether and ester (in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS):

-

Molecular Ion Peak: Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

Methyl 2-(morpholin-2-yl)acetate is a valuable heterocyclic building block with significant potential in drug discovery and development. While specific, experimentally-derived physical property data is currently limited in the public domain, this guide provides a comprehensive framework for its characterization. The detailed protocols outlined herein offer a validated approach for researchers to determine the essential physicochemical parameters necessary for advancing their research. As this compound is further investigated, it is anticipated that a more complete experimental dataset will become available, further solidifying its utility in medicinal chemistry.

References

-

PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Reagentia. (n.d.). METHYL 2-(MORPHOLIN-2-YL)ACETATE HCL. Retrieved from [Link]

-

J&K Scientific. (n.d.). Morpholin-2-yl-acetic acid methyl ester hydrochloride. Retrieved from [Link]

- B. V. V. S. S. U. R. Kumar, et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(8), 1213-1235. (Note: This is a representative reference on the importance of the morpholine scaffold, not on the specific target molecule.)

Sources

A Technical Guide to Methyl 2-(morpholin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: Methyl 2-(morpholin-2-yl)acetate is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring a morpholine ring substituted at the C-2 position with a methyl acetate group, makes it a valuable and versatile building block in medicinal chemistry. The inherent chirality and the physicochemical properties imparted by the morpholine scaffold allow for the nuanced design of molecules with improved pharmacokinetic profiles and specific biological targets. This guide provides an in-depth analysis of its chemical identity, validated synthesis protocols, and critical applications in drug development, tailored for researchers and scientists in the field.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The precise identification of a chemical entity is foundational for reproducible research and regulatory compliance. The compound is systematically named according to IUPAC standards, and its identity is further confirmed by its unique CAS Registry Number.

-

IUPAC Name: methyl 2-morpholin-2-ylacetate[1]

-

Stereospecific IUPAC Name (S-enantiomer): methyl 2-[(2S)-morpholin-2-yl]acetate[2]

-

Common Synonyms:

It is critical to distinguish this compound from its structural isomer, methyl 2-(morpholin-4-yl)acetate (CAS No. 35855-10-8), where the acetate group is attached to the nitrogen atom at the 4-position.[4] The 'morpholin-2-yl' designation specifies that the substitution is on a carbon atom adjacent to the oxygen atom in the ring.

Chemical Structure

The structure contains a stereocenter at the C-2 position of the morpholine ring, meaning it exists as a pair of enantiomers (R and S). This chirality is a crucial feature, as stereochemistry often dictates biological activity in drug-receptor interactions.[2][5]

Caption: General structure of Methyl 2-(morpholin-2-yl)acetate.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are essential for experimental design, including solvent selection, reaction condition optimization, and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil | [3] |

| Predicted Boiling Point | 226.0 ± 15.0 °C | [3] |

| Predicted Density | 1.053 ± 0.06 g/cm³ | [3] |

| Storage Conditions | 2-8°C | [3][5] |

Synthesis Methodologies

The synthesis of C-2 substituted morpholines requires a strategic approach, often involving the protection of the morpholine nitrogen to prevent undesired side reactions, followed by deprotection. A reliable and scalable method is adapted from the synthesis of the corresponding ethyl ester, utilizing catalytic hydrogenolysis.

Protocol: Synthesis via Catalytic Hydrogenolysis of an N-Protected Precursor

This protocol describes a self-validating system for producing the target compound from a commercially available or readily synthesized N-benzyl protected precursor.

Rationale: The benzyl group serves as an excellent protecting group for the morpholine nitrogen. It is stable under a variety of reaction conditions that might be used to construct the acetate side chain, yet it can be removed cleanly and efficiently under mild catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of removal by filtration. The reaction proceeds with high yield, and the only by-product is toluene, which is easily removed.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 2-(4-benzylmorpholin-2-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol, add 10% Palladium on Carbon (Pd/C) (approximately 5-10% by weight of the starting material).

-

Hydrogenation: Seal the reaction vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50 psi or as determined by equipment limitations) and stir the mixture vigorously at room temperature.[6]

-

Reaction Monitoring: Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS) until the starting material is fully consumed. This typically takes 8-12 hours.[6]

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the desired product, methyl 2-(morpholin-2-yl)acetate, which can be purified further by chromatography if necessary, though this method often yields a product of high purity (e.g., >93%).[6]

Caption: Workflow for the synthesis via catalytic hydrogenolysis.

Applications in Research and Drug Development

The morpholine moiety is considered a "privileged structure" in medicinal chemistry.[7][8] Its inclusion in a drug candidate can confer advantageous properties such as improved aqueous solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance, which is particularly important for drugs targeting the central nervous system (CNS).[9][10]

Role as a Chiral Building Block

Methyl 2-(morpholin-2-yl)acetate is primarily used as a chiral intermediate in the synthesis of more complex, biologically active molecules.[2]

-

CNS Drug Discovery: The morpholine scaffold is frequently found in CNS drug candidates due to its ability to improve brain permeability.[10] This compound serves as a precursor for novel receptor ligands and other bioactive molecules targeting neurological disorders.[5]

-

Enzyme Inhibitors and Peptidomimetics: The defined stereochemistry and the presence of both a hydrogen bond acceptor (oxygen) and a secondary amine make it an excellent scaffold for designing enzyme inhibitors and molecules that mimic peptide structures.[5] The chiral center allows for precise three-dimensional positioning of functional groups to optimize interactions within a biological target's active site.[2]

The Hydrochloride Salt Derivative

For many applications, particularly in pharmaceutical development, the compound is converted to its hydrochloride salt, Methyl 2-(morpholin-2-yl)acetate hydrochloride (CAS No. 1187932-65-5).[11][12]

Advantages of the HCl Salt:

-

Enhanced Stability: The salt form is typically a stable, crystalline solid, which is easier to handle and store than the freebase oil.[12]

-

Improved Solubility: The hydrochloride salt exhibits significantly improved aqueous solubility, which is a critical attribute for drug formulation and bioavailability studies.[12]

-

Consistent Properties: Crystalline salts have well-defined physical properties, such as melting point, which are important for quality control and manufacturing.[12]

This derivative is widely used as an intermediate in the synthesis of analgesics, anti-inflammatory drugs, and for biochemical research involving enzyme inhibition and receptor binding studies.[12]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

GHS Hazard Classification: The compound is typically classified with the GHS07 pictogram (Exclamation mark).[3]

-

Hazard Statements:

-

Precautionary Statements:

-

Handling Recommendations: Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C, as recommended by suppliers.[3][5]

Conclusion

Methyl 2-(morpholin-2-yl)acetate stands out as a high-value intermediate for drug discovery and development professionals. Its unique combination of a privileged morpholine scaffold and a key chiral center provides a robust platform for the synthesis of novel therapeutics, particularly in the challenging area of CNS disorders. The well-established synthesis protocols and the availability of a more stable hydrochloride salt further enhance its utility. A thorough understanding of its properties, synthesis, and applications enables researchers to fully leverage this compound in the rational design of next-generation medicines.

References

-

Tzara, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

-

ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... Retrieved from [Link]

-

PubChem. (n.d.). (2-Methyl-2-morpholin-4-ylpropyl) acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2019). Safety Data Sheet - Methyl Acetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride. Retrieved from [Link]

Sources

- 1. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]

- 3. MORPHOLIN-2-YL-ACETIC ACID METHYL ESTER | 473269-88-4 [chemicalbook.com]

- 4. methyl 2-(morpholin-4-yl)acetate | 35855-10-8 [sigmaaldrich.com]

- 5. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

- 6. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1187932-65-5|Methyl 2-(morpholin-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 12. chemimpex.com [chemimpex.com]

"Methyl 2-(morpholin-2-yl)acetate" CAS number

An In-Depth Technical Guide to Methyl 2-(morpholin-2-yl)acetate

Executive Summary

Methyl 2-(morpholin-2-yl)acetate is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal and agricultural chemistry. The morpholine ring, a privileged structure in drug discovery, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability to parent molecules.[1][2] This guide provides a comprehensive technical overview of Methyl 2-(morpholin-2-yl)acetate, including its chemical identity, physicochemical properties, validated synthesis protocols, key applications, and analytical methodologies. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to facilitate its effective application in research and development.

Compound Identification and Key Physicochemical Properties

Precise identification of chemical entities is fundamental to scientific reproducibility. Methyl 2-(morpholin-2-yl)acetate exists in several forms, including as a racemic mixture, as distinct enantiomers, and as a hydrochloride salt, each with a unique Chemical Abstracts Service (CAS) number. The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and solubility.[1]

CAS Numbers and Molecular Identifiers

-

Racemic Methyl 2-(morpholin-2-yl)acetate:

-

Methyl 2-(morpholin-2-yl)acetate Hydrochloride (Racemic):

-

CAS Number: 1187932-65-5[1]

-

-

(R)-enantiomer Hydrochloride:

-

CAS Number: 2845095-54-5[5]

-

Molecular Structure

The core structure consists of a morpholine ring substituted at the 2-position with a methyl acetate group. This chiral center is critical to its utility in stereospecific synthesis.

Caption: Molecular structure of Methyl 2-(morpholin-2-yl)acetate.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the parent compound and its hydrochloride salt, which are critical for experimental design, including reaction setup and downstream formulation.

| Property | Value (Methyl 2-(morpholin-2-yl)acetate) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₃NO₃·HCl | [3][4] |

| Molecular Weight | 159.18 g/mol | 195.64 g/mol | [3][4] |

| Appearance | Colorless to light yellow oil | White crystalline powder | [1][4] |

| Boiling Point | 226.0 ± 15.0 °C (Predicted) | N/A | [4] |

| Melting Point | N/A | 177-181 °C | [1] |

| Density | 1.053 ± 0.06 g/cm³ (Predicted) | N/A | [4] |

| pKa | 8.25 ± 0.40 (Predicted) | N/A | [4] |

| Storage Conditions | 2-8°C | 0-8°C | [1][4] |

Synthesis and Manufacturing Insights

The synthesis of Methyl 2-(morpholin-2-yl)acetate is typically achieved through robust and scalable chemical reactions. The choice of pathway often depends on the desired stereochemistry, available starting materials, and scale of production.

Primary Synthetic Pathway: Nucleophilic Substitution

The most direct and common method involves a nucleophilic substitution reaction.[6] This pathway is favored for its straightforward execution and generally good yields.

Causality of Experimental Choices:

-

Core Reaction: The nitrogen atom of a protected morpholine precursor acts as a nucleophile, attacking the electrophilic carbon of a methyl acetate derivative, such as methyl 2-bromoacetate.

-

Protecting Groups: The morpholine nitrogen is often protected (e.g., with a benzyl group) to prevent N-alkylation and direct the reaction to the desired carbon. The protecting group is subsequently removed via catalytic hydrogenation.

-

Solvent and Base: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction. A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is required to neutralize the HBr byproduct.

Step-by-Step Synthesis Protocol (via Hydrogenation)

This protocol outlines the synthesis of the ethyl ester, which follows an identical principle to the methyl ester synthesis.

-

Reaction Setup: Dissolve 30 g (114 mmol) of ethyl 2-(4-benzylmorpholin-2-yl)acetate in 300 mL of methanol in a suitable pressure vessel.[7]

-

Catalyst Addition: Carefully add 3 g of Palladium on Carbon (Pd/C, 10%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[7]

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.[7]

-

Reaction Execution: Stir the mixture at room temperature for 10 hours, monitoring the reaction progress by TLC or LC-MS.[7]

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[7]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, ethyl 2-(morpholin-2-yl)acetate. The expected yield is approximately 93%.[7]

Caption: Workflow for the synthesis of 2-(morpholin-2-yl)acetate via catalytic hydrogenation.

Applications in Research and Development

The unique structural features of Methyl 2-(morpholin-2-yl)acetate make it a valuable intermediate in several high-value R&D sectors.

Pharmaceutical Intermediate

This is the primary application area. The compound serves as a key building block for the synthesis of biologically active molecules.[1][6]

-

Neurological Disorders: It is frequently used to develop therapeutic agents targeting the central nervous system (CNS).[1][8] The morpholine moiety can improve blood-brain barrier penetration.[2]

-

Analgesics and Anti-Inflammatories: It serves as an intermediate in the development of pain and inflammation modulators.[1]

-

Enzyme Inhibitors and Peptidomimetics: The chiral structure is crucial for designing stereospecific enzyme inhibitors and molecules that mimic peptide structures.[8]

Agrochemicals

The compound is also used in the agrochemical industry to develop novel solutions for crop protection, leveraging its favorable safety and efficacy profile.[1]

Biochemical Research Tool

Beyond synthesis, Methyl 2-(morpholin-2-yl)acetate is used as a tool in fundamental research to study biological pathways, particularly in enzyme inhibition and receptor binding studies.[1][6]

Caption: Key application areas for Methyl 2-(morpholin-2-yl)acetate.

Analytical Methodologies and Quality Control

Ensuring the purity and identity of Methyl 2-(morpholin-2-yl)acetate is critical for its use in regulated industries. A multi-technique approach is standard practice.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) is a typical starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and any impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS has been successfully used for analyzing morpholine residues.[9]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The spectra will show characteristic peaks for the morpholine ring protons and carbons, as well as the methyl ester group.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the C=O stretch of the ester (around 1740 cm⁻¹) and the C-O-C stretch of the morpholine ether linkage.

Quality Control Protocol

-

Identity Confirmation: Confirm structure using ¹H NMR and LC-MS to verify the molecular weight.

-

Purity Assessment: Determine purity by HPLC (UV detection), aiming for ≥98% for most research applications.[1]

-

Residual Solvent Analysis: Use Gas Chromatography (GC) to quantify any residual solvents from the synthesis (e.g., Methanol, Dichloromethane).

-

Documentation: A Certificate of Analysis (CoA) should be generated, summarizing all test results, lot number, and storage conditions.

Conclusion

Methyl 2-(morpholin-2-yl)acetate is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and beyond. Its well-defined synthesis, versatile reactivity, and the favorable properties conferred by the morpholine scaffold ensure its continued importance. This guide provides the foundational knowledge required for its effective and reliable application, grounded in established scientific protocols and an understanding of the causality behind experimental choices.

References

-

PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved January 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MORPHOLIN-2-YL-ACETIC ACID METHYL ESTER | 473269-88-4 [chemicalbook.com]

- 5. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride,2845095-54-5-Amadis Chemical [amadischem.com]

- 6. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]

- 7. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

"Methyl 2-(morpholin-2-yl)acetate" molecular weight and formula

An In-Depth Technical Guide to Methyl 2-(morpholin-2-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Methyl 2-(morpholin-2-yl)acetate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a morpholine ring linked to a methyl acetate group, provides a versatile scaffold for the synthesis of more complex, biologically active molecules. The presence of a chiral center at the second position of the morpholine ring is of particular importance, as stereochemistry is a critical determinant of pharmacological activity.[1][2]

This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive overview of Methyl 2-(morpholin-2-yl)acetate. We will delve into its fundamental physicochemical properties, explore detailed synthesis protocols with an emphasis on the underlying chemical principles, and discuss its applications as a pivotal intermediate in the creation of novel therapeutics. The methodologies described herein are designed to be self-validating, providing researchers with the robust information needed to confidently utilize this compound in their work.

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's properties is the foundation of all subsequent research. Methyl 2-(morpholin-2-yl)acetate is characterized by the following key identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [1][3] |

| Molecular Weight | 159.18 g/mol | [1][3][4] |

| IUPAC Name | methyl 2-morpholin-2-ylacetate | [3] |

| CAS Number | 473269-88-4 | [3][4] |

| Canonical SMILES | COC(=O)CC1CNCCO1 | [1] |

| InChI Key | PVCYXJXAUBLSJG-UHFFFAOYSA-N | [3] |

The structure's core is the morpholine heterocycle, which imparts favorable physicochemical properties such as aqueous solubility, often desirable in drug candidates. The ester functional group provides a reactive handle for further chemical modification, while the secondary amine within the morpholine ring can act as a nucleophile or a basic center.[1] The chirality of the molecule allows for stereospecific interactions with biological targets like enzymes and receptors, a crucial aspect of modern drug design.[1][2]

Synthesis Methodologies: A Practical Perspective

The synthesis of Methyl 2-(morpholin-2-yl)acetate can be approached through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Protocol 1: Classical Nucleophilic Substitution (SN2 Pathway)

This is the most direct and widely employed method for synthesizing morpholine-acetate derivatives.[1]

Causality and Scientific Rationale: This reaction leverages the fundamental principles of a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the morpholine ring is an effective nucleophile due to its lone pair of electrons. It attacks the electrophilic carbon atom of methyl chloroacetate, which is activated by the adjacent electron-withdrawing carbonyl and chlorine groups. This single-step concerted reaction displaces the chloride leaving group to form the desired product.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the morpholine starting material.

-

Reagent Addition: Slowly add methyl chloroacetate (1.1 equivalents) to the stirring mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel to yield pure Methyl 2-(morpholin-2-yl)acetate.

Workflow Diagram: Nucleophilic Substitution

Caption: SN2 synthesis of Methyl 2-(morpholin-2-yl)acetate.

Protocol 2: Advanced Synthesis via Continuous Flow

For improved efficiency, safety, and scalability, continuous flow chemistry offers a superior alternative to traditional batch processing.

Causality and Scientific Rationale: Microreactor systems provide exceptional control over reaction parameters such as temperature, pressure, and mixing.[1] This precise control minimizes the formation of byproducts and enhances reaction rates, leading to higher yields and purity. The high surface-area-to-volume ratio in these systems allows for rapid heat exchange, making the process safer, especially for exothermic reactions.

Conceptual Step-by-Step Workflow:

-

Stream Preparation: Prepare two separate stock solutions. Stream A contains morpholine and a base in a suitable solvent. Stream B contains methyl chloroacetate in the same solvent.

-

System Setup: Pump the two streams at defined flow rates into a T-mixer to ensure rapid and homogenous mixing.

-

Reaction Coil: The combined stream flows through a heated reaction coil where the residence time is precisely controlled to ensure complete conversion.

-

In-line Quenching/Work-up: The output stream can be directly mixed with a quenching solution or routed to an in-line liquid-liquid separator.

-

Collection: The product-containing organic phase is collected for final concentration and, if necessary, purification.

Applications in Research and Drug Development

Methyl 2-(morpholin-2-yl)acetate is not typically an end-product but rather a valuable building block for creating more complex and potent pharmaceutical agents.[1]

Role as a Pharmaceutical Intermediate:

Its bifunctional nature (amine and ester) allows for diverse synthetic transformations. The secondary amine can be acylated, alkylated, or used in reductive amination protocols. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility makes it a key intermediate in the synthesis of compounds targeting a range of diseases, including neurological disorders.[2]

Modulating Biological Targets:

The morpholine moiety is a recognized pharmacophore that can improve the pharmacokinetic profile of a drug. The chiral center of Methyl 2-(morpholin-2-yl)acetate allows for the synthesis of enantiomerically pure drugs that can selectively bind to specific enzyme active sites or receptors, thereby modulating their activity.[1] This specificity is crucial for enhancing therapeutic efficacy while minimizing off-target side effects.

Workflow Diagram: Role in Drug Discovery

Caption: Role as a building block in a drug discovery workflow.

Analytical Validation

Ensuring the identity and purity of the synthesized compound is a non-negotiable step.

| Technique | Expected Outcome |

| ¹H NMR | Protons on the morpholine ring, the acetate methyl group, and the methylene group adjacent to the carbonyl will show characteristic chemical shifts and coupling patterns. |

| LC-MS | A primary peak corresponding to the mass-to-charge ratio ([M+H]⁺) of ~160.0968 will confirm the molecular weight.[5] |

| HPLC | A single major peak indicates high purity, with the area under the curve used for quantification. |

Conclusion

Methyl 2-(morpholin-2-yl)acetate stands out as a high-value intermediate for professionals in drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and structural versatility make it an ideal starting point for developing novel molecular entities. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, validate, and apply this compound effectively, accelerating the journey from a chemical building block to a potential therapeutic agent.

References

-

PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-(morpholin-2-yl)acetate hydrochloride. Retrieved from [Link]

Sources

- 1. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]

- 2. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

- 3. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 473269-88-4|Methyl 2-(morpholin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 5. PubChemLite - Methyl 2-(morpholin-2-yl)acetate hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

The Solubility Profile of Methyl 2-(morpholin-2-yl)acetate: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Critical Path of Pre-formulation

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This technical guide provides an in-depth examination of the solubility profile of Methyl 2-(morpholin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. While this molecule serves as a valuable case study, the principles and methodologies discussed herein are broadly applicable to the characterization of a wide range of small molecule drug candidates. As senior application scientists, we do not merely present data; we provide a framework for critical thinking and robust experimental design. This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to not only measure but also to strategically modulate solubility, thereby accelerating the journey from bench to bedside.

Compound Overview: Methyl 2-(morpholin-2-yl)acetate

Methyl 2-(morpholin-2-yl)acetate is a morpholine derivative with a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol .[1] Its structure, featuring a secondary amine within the morpholine ring and a methyl ester, bestows upon it a unique combination of hydrophilicity and lipophilicity. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and ability to improve the physicochemical properties of drug candidates.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 159.18 g/mol | PubChem[1] |

| Predicted XlogP | -0.7 | PubChem[1] |

| Appearance | Predicted to be a liquid or low-melting solid | Inferred from similar compounds |

The predicted XlogP of -0.7 suggests a high degree of hydrophilicity, which is a promising indicator of good aqueous solubility.[1] However, experimental validation is crucial, as in silico predictions do not account for all factors influencing solubility, such as crystal lattice energy. The presence of the basic nitrogen in the morpholine ring suggests that the compound's solubility will be highly dependent on pH.[3][4][5]

The Cornerstone of Solubility Assessment: Kinetic vs. Thermodynamic Solubility

A comprehensive understanding of a compound's solubility requires the determination of both its kinetic and thermodynamic solubility. These two parameters provide different but complementary insights into the dissolution behavior of a compound and are critical at different stages of the drug development pipeline.[6][7][8]

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[9][10] It is a high-throughput screening method often employed in the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[9][10]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[7][8] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until a saturated solution is formed.[9] This is a more resource-intensive measurement but provides the definitive solubility value that is essential for formulation development and regulatory submissions.[7][8]

The workflow for determining and utilizing these solubility parameters is outlined below:

Figure 1: A streamlined workflow illustrating the progression of solubility assessment from early discovery to formulation development.

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of Methyl 2-(morpholin-2-yl)acetate. These protocols are designed to be self-validating and adhere to industry best practices.

Kinetic Solubility Assay (Nephelometry)

This high-throughput method provides a rapid assessment of the aqueous solubility of a compound upon its precipitation from a DMSO stock solution.

Materials:

-

Methyl 2-(morpholin-2-yl)acetate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Nephelometer or plate reader with turbidity measurement capabilities

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 2-(morpholin-2-yl)acetate in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Aqueous Dilution: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL of each DMSO dilution of the compound to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer at a wavelength of 620 nm.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (PBS with 1% DMSO).

Thermodynamic Solubility Assay (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of the compound and is crucial for later-stage development.[11][12]

Materials:

-

Methyl 2-(morpholin-2-yl)acetate (solid)

-

Aqueous buffers:

-

0.1 N HCl (pH 1.2)

-

Acetate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8)

-

-

HPLC-grade water

-

HPLC system with UV detector

-

Vials with screw caps

-

Orbital shaker/incubator

-

Syringe filters (0.22 µm)

Protocol:

-

Sample Preparation: Add an excess amount of solid Methyl 2-(morpholin-2-yl)acetate to vials containing each of the aqueous buffers. Ensure that undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at 37 °C and 150 rpm for 24 hours to reach equilibrium. A shorter incubation time may be justified with evidence of reaching equilibrium sooner.

-

pH Measurement: After incubation, measure the pH of each solution to ensure it has not significantly deviated from the initial pH.[11][12]

-

Filtration: Filter the solutions using 0.22 µm syringe filters to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A standard curve of the compound in each buffer should be prepared for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Figure 2: The experimental workflow for the shake-flask thermodynamic solubility assay.

Predicted Solubility Profile of Methyl 2-(morpholin-2-yl)acetate

Based on the chemical structure of Methyl 2-(morpholin-2-yl)acetate and established principles of solubility, the following profile can be predicted.

Influence of pH

The presence of the secondary amine in the morpholine ring (a weak base) makes the aqueous solubility of Methyl 2-(morpholin-2-yl)acetate highly pH-dependent. At acidic pH, the amine will be protonated, forming a more soluble salt.[3][4][5] As the pH increases towards the pKa of the morpholinium ion, the proportion of the neutral, less soluble form will increase, leading to a decrease in solubility.[13][14] The ester group is unlikely to ionize within the physiological pH range.

Solubility in Organic Solvents

The morpholine ring contains both an ether and an amine functionality, making it miscible with a wide range of organic solvents.[2][15][16] Therefore, Methyl 2-(morpholin-2-yl)acetate is expected to be freely soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetone and acetonitrile. Its solubility in non-polar solvents like hexane is expected to be low.

Predicted Solubility Data

The following table summarizes the predicted solubility of Methyl 2-(morpholin-2-yl)acetate in various media, in accordance with the Biopharmaceutics Classification System (BCS) guidelines.[11][12][17][18][19]

| Solvent/Medium | Predicted Solubility (µg/mL) | Rationale |

| 0.1 N HCl (pH 1.2) | > 1000 | Protonation of the morpholine nitrogen leads to high solubility. |

| Acetate Buffer (pH 4.5) | > 500 | Significant protonation of the morpholine nitrogen still occurs. |

| Phosphate Buffer (pH 6.8) | 100 - 500 | A mixture of protonated and neutral forms exists, leading to moderate solubility. |

| Water (pH ~7) | 50 - 200 | Primarily in the less soluble neutral form. |

| Methanol | > 2000 | High polarity and hydrogen bonding capacity. |

| Ethanol | > 2000 | High polarity and hydrogen bonding capacity. |

| Acetone | > 1000 | Polar aprotic solvent. |

| Dichloromethane | 100 - 500 | Moderate polarity. |

| Hexane | < 10 | Non-polar solvent. |

Conclusion: A Roadmap for Success

The comprehensive solubility profiling of a drug candidate, such as Methyl 2-(morpholin-2-yl)acetate, is a non-negotiable step in the pre-formulation phase of drug development. This guide has provided a robust framework for understanding and experimentally determining the kinetic and thermodynamic solubility of this molecule. By applying the principles and protocols outlined herein, researchers can generate the high-quality data necessary to make informed decisions regarding candidate selection, formulation strategy, and ultimately, the clinical success of new therapeutic agents. The hydrochloride salt of Methyl 2-(morpholin-2-yl)acetate is noted to have enhanced solubility and stability, making it a promising candidate for further development.[20][21]

References

- Ovid.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Enamine. Aqueous Solubility Assay.

- Creative Biolabs. Solubility Assessment Service.

- Creative Bioarray. Aqueous Solubility Assays.

- PubChem. Methyl 2-(morpholin-2-yl)

- Solubility and pH of amines.

- Morpholine (CAS: 110-91-8)

- Smolecule. Buy methyl 2-((S)-morpholin-2-yl)

- ChemicalBook. Morpholine CAS#: 110-91-8.

- PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Effect of pH on the solubilities of divalent and trivalent amino acids in water

- Solubility of Things. Morpholine hydrochloride.

- ACS Publications.

- ICH.

- Sigma-Aldrich. methyl 2-(morpholin-4-yl)

- ResearchGate.

- EMA.

- ChemicalBook. MORPHOLIN-2-YL-ACETIC ACID METHYL ESTER.

- PubChemLite. Methyl 2-(morpholin-2-yl)

- ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

- Chem-Impex. Morpholin-2-yl-acetic acid methyl ester hydrochloride.

- Chemistry LibreTexts. Advanced Properties of Amines.

- YouTube. What Is The Role Of pH In Chemical Solubility?.

- MySkinRecipes. Methyl 2-((R)-morpholin-2-yl)

- ChemicalBook. Ethyl 2-(morpholin-2-yl)

Sources

- 1. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. issr.edu.kh [issr.edu.kh]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. ovid.com [ovid.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. polybluechem.com [polybluechem.com]

- 16. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. chemimpex.com [chemimpex.com]

- 21. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

Stability and storage conditions for "Methyl 2-(morpholin-2-yl)acetate"

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(morpholin-2-yl)acetate

For researchers, scientists, and professionals in drug development, understanding the stability of key pharmaceutical intermediates is paramount to ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs). Methyl 2-(morpholin-2-yl)acetate, a versatile building block in medicinal chemistry, is no exception.[1][2] This guide provides a comprehensive overview of the stability profile of Methyl 2-(morpholin-2-yl)acetate, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage. Furthermore, a detailed protocol for conducting a forced degradation study is presented to empower researchers to generate robust, in-house stability data.

Chemical Profile of Methyl 2-(morpholin-2-yl)acetate

Methyl 2-(morpholin-2-yl)acetate possesses a molecular structure characterized by a morpholine ring and a methyl ester functional group. Its molecular formula is C7H13NO3.[3] The presence of both a secondary amine within the morpholine ring and an ester moiety dictates its chemical reactivity and, consequently, its stability profile. The chiral center at the C2 position of the morpholine ring also makes it a valuable intermediate in stereoselective synthesis.[1][4]

Potential Degradation Pathways

The stability of Methyl 2-(morpholin-2-yl)acetate is primarily influenced by its susceptibility to hydrolysis and oxidation. Understanding these degradation pathways is crucial for defining appropriate storage and handling conditions.

Hydrolytic Degradation

The methyl ester group is the primary site for hydrolytic degradation. This reaction can be catalyzed by both acids and bases, leading to the formation of 2-(morpholin-2-yl)acetic acid and methanol.[5][6][7]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[7]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis.[7][8]

Caption: Hydrolytic degradation of Methyl 2-(morpholin-2-yl)acetate.

Oxidative Degradation

The secondary amine within the morpholine ring is susceptible to oxidation. Oxidizing agents can lead to the formation of various degradation products, including N-oxides and imines, which may further react or degrade.[9][10][11][12] The presence of trace metals can catalyze such oxidative processes. Studies on similar morpholine-containing compounds have shown that N-oxidation is a common degradation pathway under oxidative stress.[13]

Caption: Potential oxidative degradation of Methyl 2-(morpholin-2-yl)acetate.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of Methyl 2-(morpholin-2-yl)acetate. These recommendations are synthesized from general principles and safety data sheets of structurally related compounds.[14][15]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C, in a refrigerator.[4] | To minimize the rate of both hydrolytic and oxidative degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the secondary amine. |

| Moisture | Store in a tightly sealed container in a dry place.[15] | To prevent hydrolysis of the methyl ester. The compound may be hygroscopic. |

| Light | Protect from light. | To prevent photolytic degradation, which can generate free radicals and accelerate oxidation. |

| pH | Avoid contact with strong acids and bases.[15] | To prevent catalyzed hydrolysis of the ester. |

| Incompatible Materials | Store away from strong oxidizing agents.[14][15] | To prevent oxidative degradation of the morpholine ring. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for definitively determining the stability of Methyl 2-(morpholin-2-yl)acetate and for the development of stability-indicating analytical methods.[16][17][18] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradants.[17]

Caption: Workflow for a forced degradation study.

Materials and Reagents

-

Methyl 2-(morpholin-2-yl)acetate

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Appropriate buffers (e.g., phosphate or acetate)

Stress Conditions

A stock solution of Methyl 2-(morpholin-2-yl)acetate (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared. This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound to 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

A control sample (stock solution stored under recommended conditions) should be analyzed alongside the stressed samples.

Sample Preparation for Analysis

After the specified stress period, the samples should be cooled to room temperature. The acidic and basic samples should be neutralized with an equivalent amount of base or acid, respectively. All samples should then be diluted to a suitable concentration for analysis.

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, should be developed and validated.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification and structural elucidation of the degradation products.[19][20]

Data Analysis and Interpretation

The chromatograms of the stressed samples should be compared to that of the control sample.

-

Purity Assessment: Calculate the percentage of the remaining parent compound.

-

Degradant Identification: Identify and quantify the degradation products.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100%.

-

Pathway Elucidation: Use the data from the different stress conditions to propose the degradation pathways.

Conclusion

References

-

Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. [Link]

-

Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Taylor & Francis Online. [Link]

-

Stahl, S. S., et al. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC - NIH. [Link]

- Google Patents. US4185027A - Hydrolysis of methyl esters.

-

Oxidation of Secondary and Primary Amines. [Link]

-

Taylor & Francis Online. Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. [Link]

-

Stahl, S. S., et al. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. [Link]

-

6.3 Methyl Esters and Derivatives. [Link]

-

Chemguide. hydrolysis of esters. [Link]

-

WIPO Patentscope. WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]

-

PrepChem.com. Synthesis of morpholine acetate. [Link]

-

Agilent. Safety Data Sheet. [Link]

-

PubChem. Methyl 2-(morpholin-2-yl)acetate. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

PMC - NIH. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

-

SAFETY DATA SHEET METHYL ACETATE. [Link]

-

MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. [Link]

-

PubChemLite. Methyl 2-(morpholin-2-yl)acetate hydrochloride (C7H13NO3). [Link]

-

MySkinRecipes. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride. [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

NIOSH - CDC. methyl acetate 1458. [Link]

-

Forced degradation and impurity profiling. [Link]

-

PMC - NIH. Forced degradation of recombinant monoclonal antibodies: A practical guide. [Link]

-

MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. [Link]

-

MDPI. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. [Link]

-

NIH. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]

Sources

- 1. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride [myskinrecipes.com]

- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. mdpi.com [mdpi.com]

- 14. aksci.com [aksci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. biopharminternational.com [biopharminternational.com]